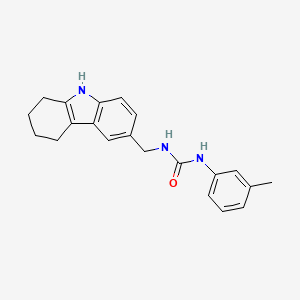

1-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-3-(m-tolyl)urea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-3-(m-tolyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a carbazole moiety and a tolyl group, which may impart unique chemical and biological properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-3-(m-tolyl)urea typically involves the following steps:

Formation of the Carbazole Moiety: The carbazole ring can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions.

Attachment of the Methyl Group: The carbazole derivative is then alkylated using a suitable methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Formation of the Urea Linkage: The final step involves the reaction of the carbazole derivative with an isocyanate derivative of the tolyl group under mild conditions to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

化学反应分析

Types of Reactions

1-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the urea group to an amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of halogens or nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Halogenated or nitro-substituted derivatives.

科学研究应用

Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of advanced materials, such as polymers and dyes.

作用机制

The mechanism of action of 1-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or neurotransmission.

相似化合物的比较

Similar Compounds

1-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-3-phenylurea: Similar structure but with a phenyl group instead of a tolyl group.

1-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-3-(p-tolyl)urea: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

Uniqueness

1-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-3-(m-tolyl)urea is unique due to the specific positioning of the tolyl group, which may influence its chemical reactivity and biological activity differently compared to its analogs.

生物活性

1-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-3-(m-tolyl)urea is a synthetic compound derived from the carbazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

Key structural features include a tetrahydrocarbazole moiety and a tolyl group, which contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds related to the tetrahydrocarbazole scaffold exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound induces DNA damage and disrupts mitochondrial function in cancer cells. This was evidenced by assays showing increased cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HTC116 (colon cancer), and A596 (lung cancer) .

- In Vitro Studies : A comprehensive profiling included evaluations of cell viability, morphological changes, and apoptosis induction. The results indicated that derivatives of tetrahydrocarbazole could effectively inhibit cell proliferation and induce programmed cell death .

Antibacterial Activity

The compound also exhibits notable antibacterial properties. Research indicates:

- Broad-Spectrum Activity : The derivative has shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, it has demonstrated significant activity against Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The antibacterial action is believed to involve inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. This dual mechanism enhances its potential as an antibacterial agent .

Case Studies

Several case studies have highlighted the biological activities of related compounds:

- Anticancer Efficacy : A study involving new thioamide derivatives based on the tetrahydrocarbazole scaffold reported significant anticancer activity. These compounds were tested for cytotoxicity and showed promising results in inhibiting tumor growth in vitro .

- Antibacterial Testing : In another study, derivatives were evaluated for their ability to inhibit biofilm formation in MRSA strains. The results indicated that certain modifications to the carbazole structure enhanced antibacterial efficacy significantly .

Comparative Biological Activity Table

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-3-(m-tolyl)urea, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling a carbazole derivative with a substituted urea precursor. For example, carbazole intermediates (e.g., 2,3,4,9-tetrahydro-1H-carbazol-6-ylmethylamine) can react with m-tolyl isocyanate under anhydrous conditions in solvents like toluene or chloroform. Refluxing for 1–2 hours, followed by crystallization from ethanol-acetic acid mixtures, optimizes yield (65–80%) . Key factors include stoichiometric control of the isocyanate, inert atmosphere to prevent hydrolysis, and post-reaction purification via column chromatography.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : 1H/13C NMR confirms substituent positions and urea linkage integrity. IR spectroscopy identifies NH stretching (~3300 cm−1) and carbonyl (C=O, ~1650 cm−1) bands .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves molecular geometry and hydrogen-bonding networks. ORTEP-3 graphical interfaces aid in visualizing thermal ellipsoids and molecular packing .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges). To address this:

- Conduct parallel bioassays using standardized protocols (e.g., MTT for cytotoxicity, MIC for antimicrobial activity).

- Validate purity (>95% by HPLC) and stability (via TGA/DSC) to exclude degradation artifacts .

- Compare structural analogs (e.g., 1-(3-chlorophenyl)-3-(carbazolylmethyl)urea) to isolate pharmacophore contributions .

Q. What strategies optimize the regioselectivity of the urea linkage formation during synthesis?

- Methodological Answer : Regioselectivity is controlled by:

- Temperature : Lower temperatures (0–5°C) favor urea formation over side reactions.

- Catalysts : DMAP (4-dimethylaminopyridine) accelerates isocyanate-amine coupling .

- Protecting Groups : Temporarily blocking reactive sites on the carbazole core (e.g., Boc-protected amines) prevents undesired alkylation .

Q. How do hydrogen bonding patterns and ring puckering influence the compound's supramolecular assembly?

- Methodological Answer :

- Hydrogen Bonding : Graph set analysis (e.g., R22(8) motifs) identifies NH···O interactions that stabilize crystal lattices. Etter’s rules predict dimerization via urea carbonyl and aromatic protons .

- Ring Puckering : Cremer-Pople parameters quantify non-planarity of the tetrahydrocarbazole ring. Puckering amplitudes >0.5 Å correlate with altered solubility and bioactivity .

Q. What computational methods predict the compound's binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Glide screens against targets like 5-HT receptors, leveraging the carbazole moiety’s π-π stacking potential .

- MD Simulations : GROMACS assesses dynamic stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR Models : CoMFA/CoMSIA correlates substituent electronegativity (e.g., m-tolyl vs. chloro groups) with IC50 values .

Q. How does the compound's conformation affect its pharmacokinetic properties?

- Methodological Answer :

- LogP Analysis : Octanol-water partitioning (LogP ~2.8) predicts moderate blood-brain barrier penetration .

- Metabolic Stability : Microsomal assays (e.g., rat liver S9 fractions) identify oxidation hotspots on the carbazole ring .

- Conformational Flexibility : SCXRD-derived torsion angles (<10° deviation from planar) suggest limited entropic penalties during target binding .

Q. What analytical approaches validate the compound's stability under varying pH and temperature?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal (40–80°C) conditions. Monitor degradation via UPLC-PDA at 254 nm .

- Kinetic Modeling : Arrhenius plots estimate shelf-life (t90) at 25°C using degradation rate constants .

属性

IUPAC Name |

1-(3-methylphenyl)-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O/c1-14-5-4-6-16(11-14)23-21(25)22-13-15-9-10-20-18(12-15)17-7-2-3-8-19(17)24-20/h4-6,9-12,24H,2-3,7-8,13H2,1H3,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGAGYEVYRIPXQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。